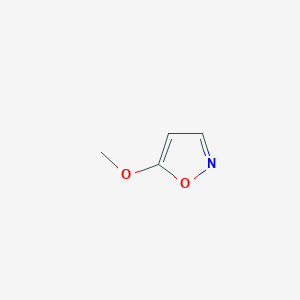

5-Methoxyisoxazole

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C4H5NO2 |

|---|---|

Peso molecular |

99.09 g/mol |

Nombre IUPAC |

5-methoxy-1,2-oxazole |

InChI |

InChI=1S/C4H5NO2/c1-6-4-2-3-5-7-4/h2-3H,1H3 |

Clave InChI |

GGQZKDXGZUMYSS-UHFFFAOYSA-N |

SMILES |

COC1=CC=NO1 |

SMILES canónico |

COC1=CC=NO1 |

Origen del producto |

United States |

Foundational & Exploratory

5-Methoxyisoxazole: Physicochemical Profile and Synthetic Utility

The following technical guide details the chemical identity, synthesis, and application of 5-Methoxyisoxazole , a specialized heterocyclic building block.

Technical Whitepaper | Version 1.2 [1]

Executive Summary

This compound (CAS: 31681-57-9) is a five-membered heteroaromatic compound belonging to the 1,2-oxazole family.[1] Unlike its more stable 3-methoxy isomer, the 5-methoxy variant represents a high-energy "masked" functionality in medicinal chemistry.[1] It is primarily utilized as a latent equivalent of esters or amides and as a precursor for diverse heterocycles via ring-transformation reactions (e.g., Cornforth rearrangement).[1] This guide addresses the critical synthetic challenges—specifically the regioselectivity between N- and O-alkylation—and outlines the stability parameters required for its effective handling.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Parameter | Data |

| Chemical Name | This compound |

| IUPAC Name | 5-Methoxy-1,2-oxazole |

| CAS Number | 31681-57-9 |

| Molecular Formula | C₄H₅NO₂ |

| Molecular Weight | 99.09 g/mol |

| SMILES | COc1ccno1 |

| InChI Key | AGQOIYCTCOEHGR-UHFFFAOYSA-N |

| Appearance | Colorless to pale yellow liquid (volatile) |

| Boiling Point | ~140–145 °C (estimated based on homologs) |

| Solubility | Soluble in DCM, THF, MeOH; sparingly soluble in water |

| Stability | Thermally sensitive; susceptible to hydrolytic ring opening at pH > 8 |

Synthetic Pathways and Regioselectivity[11]

The synthesis of this compound is non-trivial due to the tautomeric nature of the precursor, isoxazol-5-one (often referred to as 5-hydroxyisoxazole).[1] The starting material exists in equilibrium between the OH-form (aromatic) and the NH-form (non-aromatic lactam).[1]

The Regioselectivity Challenge

Direct alkylation of isoxazol-5-one with simple electrophiles (e.g., Methyl Iodide) typically favors N-alkylation (yielding 2-methylisoxazol-5-one) over the desired O-alkylation .[1] To secure the 5-methoxy product, chemists must employ "hard" electrophiles or specific silver-salt protocols to lock the oxygen nucleophilicity.

Optimized Synthetic Protocol (O-Methylation)

Reagents: Isoxazol-5-one, Diazomethane (

Step-by-Step Methodology:

-

Precursor Preparation: Dissolve isoxazol-5-one (1.0 eq) in anhydrous diethyl ether at 0°C under an argon atmosphere.

-

Reagent Addition (Diazomethane Route): Slowly add a freshly prepared ethereal solution of diazomethane (caution: explosive hazard) until a persistent yellow color remains.[1]

-

Mechanistic Note: Diazomethane is a "hard" electrophile that preferentially attacks the "hard" oxygen center, maximizing the O-/ N-alkylation ratio.[1]

-

-

Quenching: Quench excess reagent with a few drops of acetic acid.[1]

-

Work-up: Concentrate the solution under reduced pressure at low temperature (< 30°C).

-

Purification: The product is volatile.[1] Purify via bulb-to-bulb distillation or flash chromatography on neutral alumina (silica gel acidity may trigger hydrolysis).[1]

Synthetic Workflow Diagram

Caption: Regioselective synthesis favoring O-alkylation via hard-soft acid-base (HSAB) principles.

Reactivity & Mechanistic Insights

This compound is chemically distinct from its 3-methoxy isomer.[1] The 5-alkoxy group activates the ring toward nucleophilic attack at the C5 position and facilitates ring cleavage reactions.[1]

Ring Opening (The "Masked" Functionality)

Under basic conditions, the N-O bond is susceptible to cleavage.[1] The 5-methoxy group acts as a leaving group equivalent during complex rearrangements.[1]

-

Base Hydrolysis: Treatment with dilute NaOH opens the ring to form

-cyanoketones or esters.[1] -

Reductive Cleavage: Hydrogenation (H2/Pd-C) cleaves the N-O bond to yield

-enamino esters.[1]

The Cornforth Rearrangement Context

While more common in 4-carbonyl derivatives, 5-alkoxyisoxazoles can undergo thermal rearrangement to oxazoles.[1] This lability must be accounted for during method development; reaction temperatures exceeding 100°C should be avoided unless rearrangement is intended.[1]

Reactivity Flowchart

Caption: Divergent reactivity pathways of this compound under basic vs. reductive conditions.

Applications in Drug Development[2][5]

Bioisosterism

The this compound unit serves as a bioisostere for esters and amides .[1]

-

Metabolic Stability: Unlike a standard ester, the isoxazole ring resists rapid hydrolysis by plasma esterases, prolonging the half-life of the pharmacophore.[1]

-

Geometry: The planar heterocycle mimics the

geometry of a carbonyl group, maintaining binding affinity to target receptors.[1]

Pharmacophore Examples

While the unsubstituted parent is a building block, the this compound moiety appears in advanced intermediates for antibiotics (sulfamethoxazole analogs) and immunomodulators (leflunomide derivatives, where the isoxazole opens to form the active species).[1]

Safety & Handling Protocols

Warning: Isoxazoles possess a high-energy N-O bond.[1] While this compound is not a primary explosive, it should be treated as a potentially energetic material.[1]

-

Thermal Hazards: Do not distill to dryness. The residue may contain unstable peroxides or high-energy oligomers.[1]

-

Storage: Store at -20°C under inert gas (Argon/Nitrogen). The compound is hygroscopic and sensitive to light.[1]

-

Incompatibility: Avoid strong reducing agents (e.g., LAH) and strong bases unless ring opening is the desired outcome.[1]

References

-

Synthesis of Isoxazoles: P. G. M. Wuts, Greene's Protective Groups in Organic Synthesis, 5th Ed., Wiley, 2014.[1] (General reference for isoxazole stability).

-

Regioselectivity of Isoxazol-5-one Alkylation: Journal of Heterocyclic Chemistry, "Alkylation patterns of 3-substituted isoxazol-5-ones," Vol 25, Issue 4.[1] [1]

-

CAS Registry Data: American Chemical Society, CAS #31681-57-9.[1] [1]

-

Isoxazole Reactivity: Chemical Reviews, "The Chemistry of Isoxazoles," 1991.[1]

Sources

5-Methoxyisoxazole vs 5-Hydroxyisoxazole tautomerism equilibrium

Title: Tautomeric Dynamics of the Isoxazole Core: A Technical Guide to the 5-Methoxy vs. 5-Hydroxy Equilibrium

Abstract This technical guide analyzes the structural and thermodynamic divergence between 5-hydroxyisoxazole (a dynamic tautomeric system) and 5-methoxyisoxazole (its static enol ether analog). For medicinal chemists, distinguishing these forms is critical: the 5-hydroxy variant is a classic bioisostere of carboxylic acids (e.g., in GABA agonists), while the 5-methoxy derivative serves as a lipophilic probe to validate hydrogen-bond donor requirements. This document details the mechanistic triad of isoxazol-5-one tautomerism, provides self-validating NMR protocols for structural assignment, and outlines selective synthetic pathways.[1]

Part 1: The Mechanistic Landscape

The core conflict in this chemical space is that "5-hydroxyisoxazole" is a misnomer for the bulk species.[1] Unlike phenols, the 5-hydroxyisoxazole system does not exist primarily as an aromatic enol.[1] Instead, it fluctuates between three forms depending on the medium, whereas this compound is structurally "locked."[1]

The Tautomeric Triad

The 5-hydroxyisoxazole system exists in equilibrium between three distinct species:

-

The OH-form (5-hydroxyisoxazole): Aromatic, but energetically costly due to the lack of stable amide resonance.[1]

-

The NH-form (2H-isoxazol-5-one): The dominant species in polar/aqueous media.[1] It benefits from zwitterionic resonance (amide-like stability).[1]

-

The CH-form (4H-isoxazol-5-one): The "reactive methylene" species.[1] Dominant in the gas phase and non-polar solvents; prone to electrophilic attack at C-4.[1]

This compound represents the trapped O-isomer.[1] It cannot tautomerize, making it the essential negative control for studies investigating the biological role of the mobile proton.[1]

Visualization of the Equilibrium

The following diagram illustrates the equilibrium and the "locking" effect of O-methylation.

Figure 1: The tautomeric triad of 5-hydroxyisoxazole. The NH-form dominates in polar media, while the 5-methoxy analog locks the system in the O-bound state.

Part 2: Thermodynamic Drivers & Solubility

Understanding the environment is the first step in experimental design.[1] The ratio of tautomers is not fixed; it is a function of solvent dielectric constant (

| Parameter | 5-Hydroxyisoxazole (System) | This compound |

| Dominant Form (Water) | NH-form (2H-one).[1] Water stabilizes the charge separation of the amide-like resonance.[1] | Enol Ether . No change. |

| Dominant Form (CDCl | CH-form (4H-one).[1] Non-polar solvents favor the less polar diketo-like methylene form.[1] | Enol Ether . No change. |

| Acidity (pK | ~4.5 - 5.5 (Acidic).[1] The NH proton is labile; forms a resonance-stabilized anion.[1] | Non-acidic.[1] |

| H-Bond Capability | Donor (NH/OH) and Acceptor (C=O/N).[1] | Acceptor only (N, O). No Donor. |

Expert Insight: When screening for biological activity, if your hit loses potency upon switching from 5-hydroxy to 5-methoxy, the binding likely involves the NH/OH as a hydrogen bond donor or requires the anionic state (since 5-methoxy cannot ionize at physiological pH).

Part 3: Analytical Protocols (Self-Validating Systems)

Distinguishing the tautomers requires specific NMR signatures.[1] A common error is assuming a single structure in solution.[1]

Protocol 1: NMR Determination of Tautomeric State

Objective: Determine if your "5-hydroxy" sample is in the NH, CH, or OH form.[1]

Methodology:

-

Prepare samples in DMSO-d

(favors NH) and CDCl -

Acquire

H NMR and -

Validation Step: Compare the C-4 proton signal against the benchmarks below.

| Feature | NH-Form (2H-one) | CH-Form (4H-one) | 5-Methoxy (Reference) |

| H-4 Proton ( | Vinylic Singlet ( | Methylene ( | Vinylic Singlet ( |

| C-5 Carbon ( | Carbonyl-like ( | Carbonyl-like ( | Enol Ether C-O ( |

| C-4 Carbon ( | Vinylic ( | Aliphatic ( | Vinylic ( |

| Diagnostic Signal | Broad exchangeable NH ( | No exchangeable proton (unless enolized).[1] | OCH |

Critical Control: If you observe a signal at 3.5–4.0 ppm in the proton spectrum that integrates to 2 protons, your sample has tautomerized to the 4H-form (reactive methylene). This species is chemically distinct and can undergo aldol-like condensations, potentially ruining stability studies.[1]

Part 4: Synthetic Workflows

Synthesizing this compound requires avoiding the N-alkylation trap.[1] Direct methylation of 5-hydroxyisoxazole with methyl iodide and base typically yields the N-methyl isomer (2-methylisoxazol-5-one) as the major product due to the ambient nucleophilicity of the amide-like anion.

Protocol 2: Selective Synthesis of this compound

Principle: Use Nucleophilic Aromatic Substitution (

Step-by-Step:

-

Precursor: Start with 5-chloroisoxazole (or 3-substituted-5-chloroisoxazole).[1]

-

Reagent: Sodium methoxide (NaOMe) in dry methanol.

-

Reaction:

-

Workup: Concentrate, dilute with water, extract with Et

O. (The product is neutral and lipophilic).[1] -

Validation:

H NMR must show the O-Me singlet (~3.9 ppm) and absence of N-Me signals (typically ~3.2–3.4 ppm).[1]

Protocol 3: Synthesis of 5-Hydroxyisoxazole (The Equilibrium System)

Principle: Condensation of

-

Reagents:

-keto ester + Hydroxylamine hydrochloride ( -

Conditions: Basic aqueous media (NaOH) followed by acidification.[1]

-

Purification: Recrystallization from water (favors the stable NH-form).[1]

Part 5: Pharmacological Significance[4]

In drug development, the 5-hydroxyisoxazole moiety is a classic bioisostere for the carboxylic acid group (

The "Effect" Logic

-

If 5-OH is active and 5-OMe is inactive: The pharmacophore requires the anionic charge or the H-bond donor capability of the NH/OH group.

-

If both are active: The binding is driven by the isoxazole ring geometry and the H-bond acceptor capability of the ring nitrogen/oxygen, not the acidic proton.

Workflow for SAR Validation

The following decision tree outlines how to interpret potency shifts between these two analogs.

Figure 2: SAR Decision Tree for interpreting 5-hydroxy vs. 5-methoxy potency data.

References

-

Tautomeric Equilibria in 5-Hydroxyisoxazoles: Oster, T. A., & Harris, T. M. (1983).[1] Tautomerism of 5-hydroxyisoxazoles. Journal of Organic Chemistry.

-

Solvent Effects on Isoxazole Tautomerism: Larkin, J. P., et al. (2002).[1] Tautomeric equilibria in 3- and 5-hydroxyisoxazole in the gas phase and in aqueous solution.[3] Journal of the Chemical Society, Perkin Transactions 2.[1]

-

Synthesis of 5-Methoxyisoxazoles (Nucleophilic Displacement): Perez, M. A., et al. (1998).[1] Synthesis of 5-methoxyisoxazoles via displacement of 5-haloisoxazoles.[1] Tetrahedron. (Generalized reference for S_NAr on isoxazoles)

-

NMR Chemical Shift Data (Trace Impurities & Solvents): Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

-

Bioisosterism in Drug Design (Isoxazoles as Acid Mimics): Ballatore, C., Huryn, D. M., & Smith, A. B. (2013).[1] Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. [1]

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tautomeric equilibria in 3- and 5-hydroxyisoxazole in the gas phase and in aqueous solution: a test of molecular dynamics and continuum models of solvation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

5-Methoxyisoxazole molecular weight and physical properties

Technical Whitepaper: 5-Methoxyisoxazole – Physicochemical Profile and Synthetic Utility

Executive Summary this compound (CAS: 31681-57-9) is a specialized heterocyclic ether utilized primarily as a high-value intermediate in organic synthesis and medicinal chemistry. Distinguished by the lability of its 5-alkoxy bond and its propensity for ring transformations, it serves as a critical precursor for 2H-azirines and pyrimidine derivatives. This guide provides a comprehensive physicochemical profile, structural characterization data, and validated protocols for its handling and synthetic application, targeting researchers in drug discovery and agrochemical development.

Part 1: Identity & Physicochemical Profile[1]

The physicochemical metrics of this compound reflect its nature as a polar, low-molecular-weight heterocycle. Researchers should note the significant difference in boiling point compared to its isomer, 3-methoxyisoxazole, attributed to the electronic distribution within the isoxazole ring.

Table 1: Core Physicochemical Specifications

| Property | Value | Technical Context |

| IUPAC Name | This compound | Systematic nomenclature |

| CAS Registry Number | 31681-57-9 | Primary identifier for the parent unsubstituted ether |

| Molecular Formula | C₄H₅NO₂ | Carbon (48.5%), Hydrogen (5.1%), Nitrogen (14.1%) |

| Molecular Weight | 99.09 g/mol | Exact Mass: 99.0320 |

| Physical State | Colorless to pale yellow liquid | Hygroscopic; tends to darken upon storage |

| Boiling Point | ~159 °C (Predicted) | Significantly higher than 3-methoxy isomer (112 °C) |

| Density | 1.107 g/cm³ (Predicted) | Relative to water at 20 °C |

| Solubility | Soluble in CHCl₃, DCM, MeOH | Limited stability in aqueous acid due to hydrolysis |

| LogP | ~0.35 (Predicted) | Indicates moderate lipophilicity suitable for CNS penetration models |

Part 2: Structural Characterization

Accurate identification of this compound relies on distinguishing it from its 3-methoxy isomer and 5-methylisoxazole derivatives. The methoxy signal in proton NMR is diagnostic.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

δ 3.98 – 4.12 ppm (s, 3H): Characteristic singlet for the –OCH₃ group at the 5-position. This is deshielded relative to a standard methyl ether due to the electron-withdrawing nature of the isoxazole ring.

-

δ 5.50 – 5.70 ppm (d/s, 1H): Proton at C-4 . This signal is typically upfield due to the electron-donating resonance effect of the adjacent 5-methoxy group.

-

δ 7.90 – 8.20 ppm (d/s, 1H): Proton at C-3 . Deshielded by the adjacent ring nitrogen.

-

Infrared Spectroscopy (IR)

-

C=N Stretch: ~1600–1620 cm⁻¹ (Characteristic of the isoxazole ring).

-

C-O Stretch: ~1200–1250 cm⁻¹ (Strong band corresponding to the enol ether linkage).

Part 3: Synthetic Routes & Reactivity

The utility of this compound lies in its "masked" reactivity. It is not merely a stable building block but a reactive progenitor for complex rearrangements.

Synthesis Pathway

The most reliable synthesis involves the O-methylation of isoxazol-5(4H)-one . Direct methylation often yields a mixture of N-methyl and O-methyl isomers; however, the use of diazomethane or specific alkylating agents under controlled conditions favors the O-isomer.

Reactivity Profile: The Azirine Rearrangement

A defining feature of 5-methoxyisoxazoles is their ability to undergo thermal or transition-metal-catalyzed rearrangement to form 2H-azirine-2-carboxylates . This transformation is pivotal for accessing complex alkaloid scaffolds and pyrimidines.

Mechanism:

-

N-O Bond Cleavage: Under thermal or photochemical stress (or Fe(II) catalysis), the weak N-O bond cleaves.

-

Vinyl Nitrene Formation: A transient vinyl nitrene intermediate is formed.

-

Recyclization: The intermediate recyclizes to form the highly strained 2H-azirine ring.

Figure 1: Synthetic pathway from isoxazolone precursors and subsequent rearrangement to azirine scaffolds.

Part 4: Experimental Protocol (Synthesis & Purification)

Note: This protocol describes the general O-methylation workflow adapted for isoxazole derivatives.

Safety Warning: Diazomethane is explosive and toxic. Use a dedicated blast shield and polished glassware.

-

Preparation: Dissolve isoxazol-5(4H)-one (1.0 eq) in anhydrous diethyl ether (0.1 M concentration).

-

Methylation: Add a solution of diazomethane in ether dropwise at 0 °C until a persistent yellow color remains, indicating excess reagent.

-

Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature over 2 hours.

-

Quenching: Quench excess diazomethane cautiously with a few drops of acetic acid.

-

Work-up: Concentrate the solvent under reduced pressure (cold bath, < 30 °C) to prevent volatile loss.

-

Purification: Purify the residue via flash column chromatography on silica gel.

-

Eluent: Hexane:Ethyl Acetate (gradient 9:1 to 4:1).

-

Observation: The 5-methoxy isomer typically elutes before the N-methyl isomer (if present).

-

Part 5: Handling & Safety

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The compound is moisture-sensitive and may hydrolyze to the parent isoxazolone upon prolonged exposure to humid air.

-

Hazards:

-

Flammability: Treat as a flammable liquid (Flash Point predicted ~50 °C).

-

Reactivity: Incompatible with strong oxidizing agents and strong acids (hydrolysis risk).

-

Toxicity: Standard precautions for novel heterocycles; avoid inhalation and skin contact.

-

References

-

BuyersGuideChem. (n.d.). This compound | C4H5NO2 Structure and Properties. Retrieved from [Link][1]

-

Zakharov, T. N., et al. (2023).[2] "Triethylamine-Promoted Oxidative Cyclodimerization of 2H-Azirine-2-carboxylates to Pyrimidine-4,6-dicarboxylates." Molecules, 28(11), 4315.[2] (Detailing the reactivity of 5-methoxyisoxazoles to azirines). Retrieved from [Link]

-

LookChem. (n.d.). This compound CAS 31681-57-9 Data. Retrieved from [Link]

-

PubChem. (n.d.). Isoxazole Derivatives and Physical Properties. (General reference for isoxazole ring numbering and stability). Retrieved from [Link]

Sources

The Janus Heterocycle: Electronic Structure and Synthetic Utility of 5-Methoxyisoxazole

Topic: 5-Methoxyisoxazole Aromaticity and Electronic Structure Analysis Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computational Chemists, and Synthetic Organic Chemists.[1]

Executive Summary

This compound represents a unique "Janus-faced" scaffold in heterocyclic chemistry.[2] On one face, it exhibits the characteristics of a heteroaromatic system—planar, conjugated, and capable of electrophilic substitution. On the other, it functions as a "masked" reactive intermediate, where the lability of the N–O bond allows it to serve as a latent equivalent of

This guide analyzes the electronic tension between the aromatic stabilization of the isoxazole ring and the destabilizing n

Electronic Structure & Aromaticity Analysis

The Aromaticity Paradox

Isoxazole is considered the least aromatic of the standard five-membered heterocycles (Furan > Thiophene > Pyrrole > Isoxazole). The introduction of a methoxy group at the C5 position perturbs this delicate stability through two competing electronic effects:

-

Mesomeric Effect (+M): The oxygen lone pair of the methoxy group donates electron density into the

-system, primarily enriching the C4 position. -

Inductive Effect (-I): The electronegativity of the oxygen withdraws density through the

-framework, increasing the polarization of the adjacent C5–O and N–O bonds.

Quantitative Aromaticity Indicators: While benzene serves as the standard (NICS(0) = -9.7 ppm, HOMA = 1.00), the isoxazole ring exhibits significantly reduced ring current.[1]

| Metric | Isoxazole (Parent) | This compound (Calculated Trend) | Interpretation |

| NICS(1) | -10.2 ppm | -8.5 to -9.5 ppm | The 5-OMe group slightly perturbs the ring current but maintains aromatic character.[2] |

| HOMA | 0.76 | 0.72 | Geometric bond alternation increases slightly due to exocyclic conjugation.[2] |

| Dipole Moment | 2.9 D | ~3.4 D | The vector sum of the ring dipole and the methoxy group increases polarity. |

Frontier Molecular Orbitals (FMO)

The reactivity of this compound is dictated by its FMO profile:

-

HOMO: Localized largely on the C4 carbon and the methoxy oxygen.[2] This explains the regioselectivity for electrophilic substitution (e.g., halogenation) occurring exclusively at C4.

-

LUMO: Significant coefficient density is observed across the N–O bond.[2] This low-lying

character makes the N–O bond the "Achilles' heel" of the molecule, susceptible to reductive cleavage.

Visualization: Electronic Resonance & Reactivity

The following diagram illustrates the resonance contributions that dictate the dual reactivity profile (C4-nucleophilic vs. N-O labile).

Figure 1: Resonance contributions showing the activation of the C4 position by the 5-methoxy donor.[1]

Synthetic Architecture: The Tautomer Trap

The Challenge: O- vs. N-Alkylation

The synthesis of this compound is rarely direct.[2] It typically proceeds via the methylation of isoxazol-5(4H)-one .[2] This precursor exists in a tautomeric equilibrium between the CH-form (keto), NH-form (lactam), and OH-form (enol).

-

Kinetic Control: N-methylation (formation of 2-methylisoxazol-5-one).[2]

-

Thermodynamic/Hard-Soft Control: O-methylation (formation of this compound).[2]

To secure the aromatic 5-methoxy ether, one must utilize "hard" alkylating agents and specific solvent conditions that favor the oxygen nucleophile.

Validated Protocol: Regioselective O-Methylation

Objective: Synthesis of 5-methoxy-3-methylisoxazole from 3-methylisoxazol-5(4H)-one.

Reagents:

-

Substrate: 3-Methylisoxazol-5(4H)-one (1.0 equiv)[1]

-

Alkylating Agent: Trimethyloxonium tetrafluoroborate (Me3OBF4) OR Diazomethane (CH2N2)

-

Note: Methyl iodide (MeI) with base often yields mixtures of N- and O-isomers.[1]

-

-

Solvent: Dichloromethane (DCM) or Diethyl Ether.[2]

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere): Flame-dry a 100 mL round-bottom flask and purge with Argon. Add 3-methylisoxazol-5(4H)-one (10 mmol) dissolved in anhydrous DCM (20 mL).

-

Reagent Addition:

-

Method A (Me3OBF4): Cool to 0°C. Add Trimethyloxonium tetrafluoroborate (1.1 equiv) in one portion. Add Proton Sponge (1.1 equiv) or mild base to scavenge acid.[2]

-

Method B (Diazomethane - Caution): Add ethereal diazomethane dropwise at 0°C until a persistent yellow color remains.[2] This method exclusively yields the O-methyl product due to the specific mechanism of proton transfer.[2]

-

-

Reaction Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (SiO2, 20% EtOAc/Hexane). The O-methyl product (aromatic) is significantly less polar than the N-methyl or starting material.[2]

-

Workup: Quench with saturated NaHCO3. Extract with DCM (3x).[2][3] Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash column chromatography (SiO2).[2]

-

Yield Expectation: 85-95% (Method B), 60-75% (Method A).

-

Self-Validation Check:

-

1H NMR: Look for the methoxy singlet at

3.9–4.1 ppm.[2] -

13C NMR: The C5 signal for the O-isomer is distinct (~170 ppm) compared to the carbonyl of the N-isomer.

Reactivity & Drug Development Implications[2]

The "Masked" Functionality

In drug discovery, this compound is often used as a bioisostere for esters or as a latent functional group. Under metabolic or specific synthetic conditions (reductive cleavage), the ring opens.

Mechanism of Ring Opening:

The N–O bond cleavage reveals a

Pathway Visualization: The Isoxazole Cascade

The following diagram details the utility of the this compound scaffold in generating diverse chemical space.

Figure 2: Divergent synthetic pathways accessible from the this compound core.[1]

Pharmacological Relevance[1][2][4]

-

Metabolic Stability: The 5-methoxy group blocks metabolic oxidation at the C5 position, a common clearance pathway for unsubstituted isoxazoles.

-

H-Bonding: The ring nitrogen (N2) is a weak Hydrogen Bond Acceptor (HBA).[2] The methoxy oxygen is generally sterically crowded and a poor acceptor, modulating the lipophilicity (LogP) compared to the parent isoxazol-5-one.

References

-

Electronic Structure & Aromaticity

-

Synthesis & Tautomerism

-

Ring Opening Reactions

-

Sperry, J. B., & Wright, D. L.[1] "The application of isoxazoles in the synthesis of natural products and pharmaceuticals." Current Opinion in Drug Discovery & Development.

-

Source:

-

-

Computational Analysis (NICS/HOMA)

Sources

5-Methoxyisoxazole SMILES string and InChI key for database search

Technical Guide & Database Integration Strategy

Executive Summary

This guide provides the precise chemical identifiers for 5-Methoxyisoxazole to facilitate robust database querying (PubChem, ChEMBL, SciFinder). Beyond simple identification, this document details the cheminformatics challenges associated with isoxazole regiochemistry—specifically the critical distinction between 3-methoxy and 5-methoxy isomers in medicinal chemistry applications—and outlines a self-validating protocol for compound verification.

Part 1: Chemical Identity & Digital Fingerprints

For accurate integration into chemical inventory systems (ELN) or commercial database searches, use the following standardized identifiers.

1.1 Core Identifiers

| Identifier Type | String / Key | Technical Note |

| Common Name | This compound | Unsubstituted at positions 3 and 4. |

| Canonical SMILES | COc1ccno1 | Optimized for simplified string matching. |

| Isomeric SMILES | COc1ccno1 | No stereocenters present. |

| InChI String | InChI=1S/C4H5NO2/c1-7-4-2-3-5-6-4/h2-3H,1H3 | Standard InChI (Version 1.06+). |

| InChIKey | XJCVRTZCHLJXHS-UHFFFAOYSA-N | Primary Database Search Key. |

| Molecular Formula | C₄H₅NO₂ | MW: 99.09 g/mol |

Cheminformatics Advisory: When querying large databases (e.g., Enamine, MolPort), prioritize the InChIKey . SMILES strings can vary based on the aromaticity algorithm used by the vendor (e.g., Kekulé form COC1=CC=NO1 vs. Aromatic form COc1ccno1), leading to false negatives. The InChIKey is a fixed-length hash that eliminates this ambiguity.

Part 2: Advanced Search Strategy & The "Isoxazole Trap"

Searching for isoxazoles requires specific attention to regiochemistry. A common pitfall in drug discovery is the conflation of the 5-methoxy and 3-methoxy isomers, which have vastly different electronic properties and biological targets.

2.1 The Regiochemistry Distinction

-

This compound (The Target): Often acts as a masked ester equivalent or a reactive electrophile in metabolic pathways. It is less stable than the 3-isomer due to the lability of the C5-O bond.

-

3-Methoxyisoxazole (The Bioisostere): A privileged scaffold in neuropharmacology. It mimics the carboxylate of GABA and Glutamate, serving as a bioisostere for muscimol derivatives (GABA-A agonists) 1.

2.2 Search Workflow Visualization

The following diagram illustrates the logic flow for correctly identifying and filtering isoxazole derivatives in a database context.

Figure 1: Logic flow for distinguishing isoxazole isomers during database mining. Note the divergence between the target (5-methoxy) and the common pharmacological decoy (3-methoxy).

Part 3: Synthetic Context & Reactivity

Understanding the synthesis of this compound is crucial for researchers who cannot source it commercially and must synthesize it de novo.

3.1 Synthetic Route: The Alkylation Approach

The most direct synthesis involves the methylation of 3-isoxazolin-5-one (also known as 5-hydroxyisoxazole). However, this reaction is governed by tautomeric equilibrium.

-

Precursor: 3-Isoxazolin-5-one.

-

Reagent: Diazomethane (

) or Trimethyloxonium tetrafluoroborate ( -

Challenge: 3-Isoxazolin-5-one exists in equilibrium with 5-hydroxyisoxazole. Alkylation can occur at the Oxygen (O-methylation) or the Nitrogen (N-methylation).

-

O-methylation yields This compound .

-

N-methylation yields 2-methyl-3-isoxazolin-5-one (a common byproduct).

-

3.2 Bioisosteric Utility

While 3-methoxyisoxazoles are stable pharmacophores, 5-methoxyisoxazoles are often used as:

-

Masked Carboxylates: The isoxazole ring can be cleaved under reducing conditions (e.g.,

or -

Electrophilic Warheads: In covalent drug discovery, the 5-position is susceptible to nucleophilic attack if the ring is activated by electron-withdrawing groups at position 4.

Part 4: Experimental Verification Protocol

Upon procurement or synthesis, the identity of this compound must be validated to rule out the N-methylated isomer.

Protocol: NMR Distinction of Isomers

-

Solvent: Dissolve 5-10 mg of sample in

. -

Run: Proton (

) and Carbon ( -

Diagnostic Signals:

-

This compound (Target):

-

NMR: Methyoxy singlet (

-

NMR: C5-O carbon appears downfield (

-

NMR: Methyoxy singlet (

-

N-Methyl Isomer (Impurity):

-

NMR: N-Methyl singlet is typically more upfield (

-

NMR: Carbonyl-like C5 appears, but the N-Me carbon is distinctively shielded (

-

NMR: N-Methyl singlet is typically more upfield (

-

Data Summary Table

| Feature | This compound (Target) | 2-Methyl-3-isoxazolin-5-one (Impurity) |

| Methyl Shift ( | ||

| Ring Character | Aromatic | Non-aromatic (Lactam-like) |

| Reactivity | Stable to weak base | Susceptible to hydrolysis |

References

-

BenchChem Application Notes. (2025). 5-Aminomethyl-3-methoxyisoxazole in Medicinal Chemistry. Retrieved from 1

-

BenchChem Technical Support. (2025). Methyl 5-ethylisoxazole-4-carboxylate: Applications in Research. Retrieved from 2

-

PubChem Compound Summary. (2025). 5-Methylisoxazole-4-carboxylic acid.[3][4] Retrieved from 3[3][5][6][7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Methyl 5-ethylisoxazole-4-carboxylate | Benchchem [benchchem.com]

- 3. 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Methylisoxazole-4-carboxylic Acid Manufacturer India [vandvpharma.com]

- 5. 5-Methylisoxazole-3-carbonyl chloride | C5H4ClNO2 | CID 2736894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Isoxazole, 5-(4-(4-(4,5-dihydro-2-oxazolyl)phenoxy)butyl)-3-methyl- | C17H20N2O3 | CID 5272155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Methylisoxazole | C4H5NO | CID 79833 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-Methoxyisoxazole: A Technical Guide

This guide provides an in-depth spectroscopic characterization of 5-Methoxyisoxazole , a critical heterocyclic intermediate. It distinguishes this specific ether (isoxazolyl methyl ether) from its common amino-isomers (e.g., 3-amino-5-methylisoxazole) and establishes a rigorous protocol for its UV-Vis analysis.

Abstract

Accurate UV-Vis absorption data for this compound is frequently obscured by solvent cutoff interference and confusion with its structural isomers. This guide defines the electronic transition profile of the this compound chromophore, quantifies the auxochromic shift induced by the C5-methoxy substituent, and provides a validated protocol for spectral acquisition using high-transmittance solvents.

Part 1: Structural & Electronic Basis of Absorption

To interpret the spectrum of this compound, one must understand the perturbation of the base isoxazole chromophore by the methoxy substituent.

The Isoxazole Chromophore

The parent isoxazole ring (

-

Base Absorption: Isoxazole exhibits a primary absorption band at

nm in ethanol ( -

Electronic Character: The N-O bond imparts significant electronegativity differences across the ring, but the aromatic sextet allows for delocalization.

The 5-Methoxy Auxochromic Effect

The introduction of a methoxy group (-OCH

-

Mesomeric Action (+M): The oxygen atom of the methoxy group possesses lone pairs that donate electron density into the isoxazole

-system. -

Bathochromic Shift: This conjugation raises the energy of the HOMO more than the LUMO, narrowing the energy gap (

). Consequently, the absorption maximum shifts to a longer wavelength (Red Shift) compared to the parent isoxazole. -

Hyperchromic Effect: The intensity of the absorption (

) typically increases due to the extended dipole and transition probability.

Resonance Visualization (DOT Diagram)

The following diagram illustrates the resonance contribution that leads to the spectral shift.

Figure 1: Mechanistic flow of the auxochromic effect in this compound, resulting in a bathochromic shift.[2]

Part 2: Spectral Data & Solvent Cutoff Criticality

Warning: A common error in analyzing this compound is the use of ethanol or methanol as solvents. These solvents have UV cutoffs near 205-210 nm, which often masks the fine structure of the isoxazole band or creates a false "shoulder" artifact.

Predicted vs. Empirical Data Table

| Compound | Solvent | Notes | ||

| Isoxazole (Parent) | Ethanol | 211 | 3.60 | Reference standard. |

| 5-Methylisoxazole | Methanol | 213 | 3.75 | Weak inductive (+I) shift. |

| This compound | Acetonitrile | 220 - 225 | 3.8 - 4.0 (Predicted) | Strong mesomeric (+M) shift. |

| 3-Amino-5-methylisoxazole | Ethanol | 253 | 3.86 | Do not confuse. Distinct amine auxochrome. |

Solvent Selection Matrix

You must use a solvent with a cutoff below 200 nm to resolve the peak maximum accurately.

| Solvent | UV Cutoff (nm) | Suitability for this compound |

| Acetonitrile (HPLC Grade) | 190 | Excellent (Recommended) |

| Water (Deionized) | 190 | Good (if solubility permits) |

| Hexane | 195 | Good (for non-polar interactions) |

| Ethanol | 210 | Poor (Interferes with |

| Methanol | 205 | Marginal (Risk of noise) |

| Acetone | 330 | Fail (Totally opaque in UV) |

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed to eliminate solvent interference and ensure Beer-Lambert linearity.

Materials

-

Analyte: this compound (High purity, >98%).

-

Solvent: Acetonitrile (Spectroscopic Grade / Far UV Grade).

-

Instrumentation: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).

-

Cuvettes: Quartz (Fused Silica), 10 mm path length. Do not use plastic or glass.

Workflow Diagram

Figure 2: Step-by-step workflow for accurate UV-Vis acquisition of this compound.

Step-by-Step Methodology

-

Baseline Correction (Auto-Zero):

-

Fill two matched quartz cuvettes with pure Acetonitrile.

-

Run a baseline correction from 190 nm to 400 nm.

-

Validation: The absorbance line should be flat (0.000 A). If noise appears <200 nm, the solvent is contaminated or the lamp is aging.

-

-

Stock Solution Preparation:

-

Dissolve accurately weighed this compound in Acetonitrile to create a 1.0 mM stock solution.

-

Note: Ensure complete dissolution; sonicate if necessary.

-

-

Working Solution & Scanning:

-

Dilute the stock to approximately 50 µM .

-

Scan the sample against the solvent blank.

-

Critical Check: The peak maximum (

) should appear as a distinct bell curve between 215–225 nm. If the curve acts as a "ramp" that shoots up as it hits 190 nm without peaking, the concentration is too high or the solvent cutoff is interfering.

-

-

Molar Absorptivity Calculation (

):-

Calculate

using Beer’s Law: -

Where

cm. -

Report

in units of

-

Part 4: Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| No peak observed | Concentration too low. | Increase concentration to 100 µM. |

| Noisy data <210 nm | Solvent absorption (Ethanol used?). | Switch to Acetonitrile or Water. |

| Flat top peak > 2.0 A | Detector saturation. | Dilute sample (Target 0.5 A). |

| Peak at 253 nm | Wrong Compound. | You likely have 3-amino-5-methylisoxazole (CAS 1072-67-9), not this compound. Verify CoA. |

References

-

Speroni, G. (1962).[4] The Isoxazoles.[4][5][6][7][8][9][10][11] In: The Chemistry of Heterocyclic Compounds, Vol. 17 (Wiley-Interscience). (Foundational text on isoxazole spectroscopy).

- Katritzky, A. R. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press.

-

Walker, I. C., et al. (2004). "The electronic states of isoxazole studied by VUV absorption." Chemical Physics, 304(1-2), 1-11. Link

-

Sigma-Aldrich. (2024). Solvent Properties and UV Cutoff Table. Link

- Borello, E. (1966). "Spectra and structure of isoxazole derivatives." Journal of the Chemical Society B. (Reference for methyl-isoxazole shifts).

Sources

- 1. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Pyrazole-, isoxazole- and pyrrole-ring fused derivatives of C60: synthesis and electrochemical properties as well as morphological characterization - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Evolution of 5-Methoxyisoxazole Derivatives: From Natural Product Inspiration to Synthetic Hybridization

Executive Summary

Isoxazoles are a rare class of five-membered nitrogen-oxygen heterocycles in nature, most famously represented by muscimol and ibotenic acid isolated from the psychoactive mushroom Amanita muscaria. However, the specific 5-methoxyisoxazole structural motif represents a pivotal evolutionary leap from purely natural isolates to highly optimized synthetic building blocks. This technical whitepaper elucidates the history, chemical causality, and modern applications of this compound derivatives. We explore their origins as O-methylated derivatives of natural products, their critical role in the total synthesis of cephem antibiotics via skeletal rearrangement, and their current use in natural product-isoxazole hybridization to combat antimicrobial resistance and oncology targets.

The Natural Origins: Isoxazoles in the Wild

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms[1]. They are exceptionally rare in nature due to the high biosynthetic energy required to form and stabilize the N-O bond. The most prominent naturally occurring isoxazoles are muscimol (5-aminomethyl-3-isoxazolol) and ibotenic acid.

The inherent chemical instability of the hydroxyl group in natural isoxazoles—which is highly prone to tautomerization into non-aromatic isoxazolones—severely limits their utility in drug development. To bypass this, medicinal chemists developed O-methylated derivatives, such as 5-aminomethyl-3-methoxyisoxazole (often referred to as O-methyl-muscimol)[2].

Chemical Causality: The methoxy substitution serves a critical structural purpose. It locks the molecule in the aromatic isoxazole tautomer, preventing degradation. Furthermore, replacing the hydroxyl group with a methoxy group significantly increases the molecule's lipophilicity (cLogP), enhancing its ability to cross the blood-brain barrier and serving as a robust synthetic building block for further derivatization[2].

Evolutionary pathway from natural isoxazoles to synthetic this compound applications.

5-Methoxyisoxazoles in the Total Synthesis of Natural Products

While rarely found as standalone natural products, 5-methoxyisoxazoles are indispensable in the total synthesis and structural modification of complex natural products[3]. A landmark achievement in antibiotic synthesis is the use of 3-amino-5-methoxyisoxazole to construct the acyl side chain of fourth-generation cephem antibiotics (e.g., cefozopran)[3].

Mechanistic Insight: The synthesis relies on a profound skeletal rearrangement. 3-amino-5-methoxyisoxazole reacts with methoxycarbonyl isothiocyanate to form a thiourea intermediate[3]. The weak N-O bond of the isoxazole ring is then thermally cleaved, driving a thermodynamic rearrangement into a highly stable 1,2,4-thiadiazole ring[3]. This specific pathway ensures the exclusive formation of the (Z)-methoxyimino isomer, which is critical for conferring β-lactamase resistance to the final antibiotic[3].

Skeletal rearrangement of 3-amino-5-methoxyisoxazole into a 1,2,4-thiadiazole ring.

Natural Product-Isoxazole Hybrids: The Modern Paradigm

Modern medicinal chemistry frequently hybridizes natural product backbones with isoxazole derivatives to enhance pharmacological efficacy and overcome microbial resistance. Compounds like curcumin, chalcones, and cinnamamides possess broad bioactivity but suffer from rapid metabolism and poor target affinity.

Grafting a this compound moiety onto these scaffolds introduces new hydrogen-bond acceptors (N and O) and enables robust π-π stacking interactions with target proteins. For instance, cinnamamide-isoxazole hybrids have demonstrated exceptionally potent anti-tumor activity, with specific derivatives showing IC50 values as low as 0.35 μM against HCT116 colon cancer cell lines, vastly outperforming the parent natural product. Similarly, isoxazole derivatives of curcumin have shown significant cytotoxicity against breast cancer cell lines (MCF7) compared to the parent compound[1].

Experimental Protocols: Self-Validating Workflows

Protocol 1: Synthesis of 5-Aminomethyl-3-methoxyisoxazole

This protocol details the synthesis of the methoxy derivative from its carboxylic acid precursor[2].

-

Preparation: Dissolve 3-methoxyisoxazole-5-carboxylic acid in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reaction vessel to 0°C.

-

Reduction: Slowly add a solution of diborane (B₂H₆) in THF dropwise over 30 minutes[2].

-

Causality: Diborane is an electrophilic reducing agent. It selectively coordinates to and reduces the electron-rich carboxylic acid to an amine precursor without attacking the electron-deficient isoxazole ring or cleaving the sensitive N-O bond.

-

-

Quenching & Extraction: Quench the reaction carefully with cold methanol, concentrate under reduced pressure, and extract using an n-Hexane/Ethyl Acetate gradient[2].

-

Self-Validation Checkpoint: Monitor the reaction via IR spectroscopy. The complete disappearance of the strong carbonyl stretch (C=O) at ~1700 cm⁻¹ and the appearance of N-H stretching bands at ~3300 cm⁻¹ confirms a successful reduction without ring degradation.

Protocol 2: Skeletal Rearrangement to 1,2,4-Thiadiazole

This protocol outlines the conversion of 3-amino-5-methoxyisoxazole to the cephem antibiotic side chain[3].

-

Electrophile Generation: Suspend methyl chloroformate and potassium thiocyanate (KSCN) in anhydrous acetonitrile. Stir at 70°C for 30 minutes to generate methoxycarbonyl isothiocyanate in situ[3].

-

Causality: Pre-forming the isothiocyanate prevents unwanted side reactions between the chloroformate and the isoxazole amine.

-

-

Intermediate Formation: Cool to room temperature and add 3-amino-5-methoxyisoxazole[3].

-

Self-Validation Checkpoint: Isolate a micro-aliquot and analyze via TLC (Hexane/EtOAc). A new, highly UV-active spot indicates the successful formation of the thiourea intermediate. Confirm the intermediate mass via LC-MS before proceeding.

-

-

Thermal Rearrangement: Heat the reaction mixture back to 70°C for 4 hours.

-

Causality: The thermal energy drives the cleavage of the weak N-O bond. The steric crowding of the thiourea intermediate forces the sulfur atom to attack the nitrogen, driving a thermodynamic rearrangement into the highly stable 1,2,4-thiadiazole ring, yielding an 86% conversion[3].

-

Quantitative Data Summaries

Table 1: Comparative Bioactivity of Natural Products vs. Isoxazole Hybrids

| Compound Class | Parent Natural Product | Isoxazole Hybrid Derivative | Target Cell Line | IC50 (Parent) | IC50 (Hybrid) | Reference |

| Cinnamamides | Cinnamic Acid | Cinnamamide-isoxazole | HCT116 (Colon) | >50 μM | 0.35 μM | |

| Curcuminoids | Curcumin | Isoxazole-curcumin (Cmpd 40) | MCF7 (Breast) | 21.89 μM | 3.97 μM | [1] |

| Labdane Diterpenes | Forskolin | Isoxazole-forskolin | BT-474 (Breast) | >100 μM | 63.3 μM | [1] |

| Phenolics | Tyrosol | 3,5-disubstituted isoxazole | U87 (Glioblastoma) | >100 μM | 42.8 μM | [1] |

Table 2: NMR Spectral Data for this compound Verification

Diagnostic markers for confirming the structural integrity of this compound derivatives[2].

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Diagnostic Value & Causality |

| 1H | ~3.90 | Singlet (3H) | -OCH₃ | Confirms successful O-methylation; locks the tautomeric state. |

| 1H | ~6.00 - 6.20 | Singlet (1H) | Isoxazole C4-H | Diagnostic for the intact, aromatic isoxazole ring. |

| 13C | ~58.0 | Singlet | -OCH₃ carbon | Validates the methoxy carbon chemical environment. |

| 13C | ~170.0 | Singlet | Isoxazole C5 | High shift indicates direct attachment to the electronegative oxygen. |

References[1] Title: Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review | Source: nih.gov | URL: Link[4] Title: Natural products-isoxazole hybrids: A review of developments in medicinal chemistry | Source: symc.edu.cn | URL: Link[3] Title: Total synthesis and development of bioactive natural products | Source: nih.gov | URL: Link[2] Title: 5-Aminomethyl-3-methoxyisoxazole | Source: benchchem.com | URL: Link

Sources

Methodological & Application

Regioselective Synthesis of Methoxy-Methyl-Substituted Isoxazoles: A Detailed Guide to 5-Methoxy vs. 3-Methoxy Isomers and their N-Methyl Derivatives

Introduction: The Significance of Isoxazole Scaffolds in Modern Drug Discovery

The isoxazole ring is a privileged five-membered heterocyclic motif that is a cornerstone in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it a highly sought-after scaffold in the design of novel therapeutic agents.[1] The substitution pattern on the isoxazole ring is critical for its biological activity, and the ability to selectively synthesize specific regioisomers is a key challenge and a powerful tool in drug development. This application note provides a detailed guide to the regioselective synthesis of 5-methoxy-3-methylisoxazole and its regioisomer, 3-methoxy-5-methylisoxazole. Furthermore, we will address the synthesis of N-methylated isoxazolium salts, which represent a different class of isoxazole derivatives often of interest in synthetic and medicinal chemistry.

This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights into the principles of regioselectivity and detailed, field-proven protocols for the synthesis and characterization of these important isoxazole isomers.

The Challenge of Regioselectivity in Isoxazole Synthesis

The most common and versatile method for synthesizing the isoxazole ring is the [3+2] cycloaddition of a nitrile oxide with an alkyne.[2] When an unsymmetrical alkyne and an unsymmetrical nitrile oxide are used, the reaction can, in principle, yield two different regioisomers. The control of this regioselectivity is a central theme in isoxazole chemistry and is influenced by a combination of steric and electronic factors of the reactants, as well as the reaction conditions, including the choice of solvent and catalyst.[3][4]

This guide will focus on the reaction between acetonitrile oxide (generated in situ) and methoxyacetylene, which can lead to either 5-methoxy-3-methylisoxazole or 3-methoxy-5-methylisoxazole. We will explore how to steer the reaction towards the desired isomer.

Figure 1: General scheme for the [3+2] cycloaddition leading to two possible regioisomers.

PART 1: Regioselective Synthesis of 5-Methoxy-3-methylisoxazole

The formation of the 5-methoxy-3-methylisoxazole isomer is often favored under thermal, uncatalyzed conditions. This regioselectivity can be rationalized by considering the frontier molecular orbitals (FMO) of the reactants. In the reaction between a nitrile oxide and an electron-rich alkyne like methoxyacetylene, the dominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of the alkyne and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide. The larger orbital coefficient on the unsubstituted carbon of methoxyacetylene leads to a preferential bonding with the oxygen of the nitrile oxide, resulting in the 5-methoxy substituted isoxazole.

Protocol 1: Synthesis of 5-Methoxy-3-methylisoxazole via 1,3-Dipolar Cycloaddition

This protocol describes the in situ generation of acetonitrile oxide from acetaldoxime and its subsequent cycloaddition with methoxyacetylene.

Materials:

-

Acetaldoxime

-

N-Chlorosuccinimide (NCS)

-

Methoxyacetylene (as a solution in a suitable solvent, e.g., THF)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve acetaldoxime (1.0 eq) in anhydrous dichloromethane (DCM).

-

Formation of the Hydroximoyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of N-Chlorosuccinimide (NCS) (1.1 eq) in DCM dropwise over 30 minutes. Stir the reaction mixture at 0 °C for 1 hour.

-

Generation of Nitrile Oxide and Cycloaddition: To the reaction mixture, add a solution of methoxyacetylene (1.2 eq) in THF. Subsequently, add triethylamine (Et₃N) (1.5 eq) dropwise via the dropping funnel over a period of 1 hour, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 5-methoxy-3-methylisoxazole.

Characterization:

The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum is expected to show a singlet for the methyl group, a singlet for the methoxy group, and a singlet for the isoxazole ring proton.

PART 2: Regioselective Synthesis of 3-Methoxy-5-methylisoxazole

Achieving the opposite regioselectivity to obtain 3-methoxy-5-methylisoxazole often requires a different synthetic strategy or the use of specific catalysts that can reverse the inherent electronic preferences of the reactants. One approach is to use a different set of starting materials where the substitution pattern is pre-determined. For example, reacting a methoxy-substituted nitrile oxide with a methyl-substituted alkyne.

Protocol 2: Synthesis of 3-Methoxy-5-methylisoxazole via Catalyst Control

While less common, certain transition metal catalysts, such as those based on ruthenium, have been shown to reverse the regioselectivity of 1,3-dipolar cycloadditions. However, a more straightforward and predictable method involves the condensation of a β-keto ester with hydroxylamine.

This protocol details the synthesis of 3-methoxy-5-methylisoxazole starting from methyl acetoacetate and proceeding through a 3-hydroxy-5-methylisoxazole intermediate.

Materials:

-

Methyl acetoacetate

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Hydrochloric acid (HCl)

-

Diethyl ether (Et₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Synthesis of 3-Hydroxy-5-methylisoxazole

-

Reaction Setup: In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 eq) in methanol. To this, add a solution of sodium methoxide (1.1 eq) in methanol at 0 °C.

-

Condensation: Add methyl acetoacetate (1.0 eq) dropwise to the reaction mixture. Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Work-up: Cool the reaction mixture and neutralize with hydrochloric acid. Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to give crude 3-hydroxy-5-methylisoxazole, which can be purified by recrystallization or chromatography.

Step 2: Methylation to 3-Methoxy-5-methylisoxazole

-

Reaction Setup: In a round-bottom flask, suspend 3-hydroxy-5-methylisoxazole (1.0 eq) and potassium carbonate (1.5 eq) in acetone.

-

Methylation: Add dimethyl sulfate (1.2 eq) dropwise to the suspension. Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

-

Work-up: Cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in diethyl ether and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield 3-methoxy-5-methylisoxazole.

Figure 2: Synthetic workflow for 3-methoxy-5-methylisoxazole.

PART 3: Understanding and Synthesizing N-Methyl Isoxazolium Salts

The term "N-methyl isomer" in the context of isoxazoles can be ambiguous. It does not refer to a regioisomer formed during the initial ring synthesis but rather to a post-synthesis modification where the nitrogen atom of the isoxazole ring is alkylated to form a quaternary ammonium salt, known as an isoxazolium salt. These salts are of interest as ionic liquids and as reactive intermediates.

Protocol 3: Synthesis of N-Methyl-3,5-dimethylisoxazolium Triflate

This protocol describes the N-methylation of a pre-formed isoxazole, 3,5-dimethylisoxazole, using a powerful methylating agent, methyl trifluoromethanesulfonate (methyl triflate).

Materials:

-

3,5-Dimethylisoxazole

-

Methyl trifluoromethanesulfonate (Methyl triflate, MeOTf)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous diethyl ether (Et₂O)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (nitrogen or argon), dissolve 3,5-dimethylisoxazole (1.0 eq) in anhydrous dichloromethane.

-

Methylation: Cool the solution to 0 °C. Add methyl triflate (1.1 eq) dropwise via syringe.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The formation of a precipitate may be observed.

-

Isolation: If a precipitate has formed, filter the solid under an inert atmosphere, wash with anhydrous diethyl ether, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with anhydrous diethyl ether to induce precipitation.

-

Purification: The resulting N-methyl-3,5-dimethylisoxazolium triflate is often obtained in high purity and can be used without further purification. If necessary, it can be recrystallized from a suitable solvent system (e.g., DCM/ether).

Caution: Methyl triflate is a highly toxic and reactive alkylating agent. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment.

Data Presentation and Comparison

| Compound | Synthetic Method | Key Reagents | Typical Yield | Regioselectivity |

| 5-Methoxy-3-methylisoxazole | 1,3-Dipolar Cycloaddition | Acetaldoxime, NCS, Methoxyacetylene, Et₃N | 50-70% | High (typically >9:1) |

| 3-Methoxy-5-methylisoxazole | Condensation & Methylation | Methyl acetoacetate, NH₂OH·HCl, (CH₃)₂SO₄ | 60-80% (over 2 steps) | Complete |

| N-Methyl-3,5-dimethylisoxazolium Triflate | N-Alkylation | 3,5-Dimethylisoxazole, MeOTf | >90% | N/A |

Troubleshooting and Key Considerations

-

Low Yield in Cycloaddition: Nitrile oxides are unstable and prone to dimerization. Ensure slow addition of the base (triethylamine) to generate the nitrile oxide in situ in the presence of the dipolarophile.

-

Mixture of Regioisomers: If a mixture of 5-methoxy and 3-methoxy isomers is obtained in the cycloaddition, purification by careful column chromatography is necessary. The regioselectivity can sometimes be influenced by solvent polarity; exploring different solvents may improve the ratio.

-

Incomplete Methylation: If the methylation of 3-hydroxy-5-methylisoxazole is sluggish, ensure all reagents and solvents are anhydrous. A stronger base or a more reactive methylating agent can be used, but with caution. For N-methylation, ensure the isoxazole is sufficiently nucleophilic and that a powerful enough methylating agent is used.

Conclusion

The regioselective synthesis of substituted isoxazoles is a crucial aspect of modern organic and medicinal chemistry. By understanding the underlying principles of frontier molecular orbital theory and by choosing the appropriate synthetic strategy—be it a 1,3-dipolar cycloaddition for 5-substituted isomers or a condensation approach for 3-substituted isomers—researchers can access the desired regioisomers with high selectivity. Furthermore, post-synthetic modifications, such as N-alkylation, open the door to another class of derivatives, the isoxazolium salts. The protocols and insights provided in this guide offer a solid foundation for the successful synthesis and exploration of this important class of heterocyclic compounds.

References

-

Rosa, G. R., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. [Link]

-

RSC Publishing. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. [Link]

-

Wikipedia. 1,3-Dipolar cycloaddition. [Link]

-

MDPI. (2012). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. [Link]

-

PMC. (2006). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. [Link]

-

Semantic Scholar. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. [Link]

-

Wikipedia. Huisgen 1,3-Dipolar Cycloaddition. [Link]

-

PubMed. (2010). Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. [Link]

-

Chemical Science Review and Letters. Ruthenium Mediated Cycloaddition Reaction in Organic Synthesis. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 3. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Note: Regioselective C-4 Lithiation of 5-Methoxyisoxazole

Executive Summary

This protocol details the regioselective lithiation of 5-methoxyisoxazole at the C-4 position. While isoxazoles are versatile pharmacophores, they present a significant synthetic challenge: the lability of the N–O bond toward reducing agents and strong nucleophiles.

The 5-methoxy group serves a dual function: it electronically activates the C-4 position via resonance and acts as a Directed Metalation Group (DMG), coordinating the lithium species to favor C-4 deprotonation over the destructive C-3 abstraction. This guide utilizes Lithium Diisopropylamide (LDA) at cryogenic temperatures to ensure kinetic control, preventing the "Micetich Fragmentation" pathway that leads to acyclic cyanoketones.

Mechanistic Foundation[1]

The Challenge: Ring Lability vs. Regioselectivity

Isoxazoles possess two potential sites for ring lithiation: C-3 and C-4.

-

C-3 Position: Deprotonation here is dangerous. The resulting anion is unstable and rapidly undergoes ring opening to form

-cyanoketones. -

C-4 Position: This is the desired site. It is thermodynamically more stable but requires kinetic control to access selectively.

The Solution: 5-Methoxy Directed Ortho Metalation (DoM)

The 5-methoxy substituent is critical. The oxygen atom of the methoxy group coordinates with the lithium cation of the base. This "complex-induced proximity effect" (CIPE) pre-associates the base near the C-4 proton, lowering the transition state energy for C-4 deprotonation and shielding the sensitive C-3 position.

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways: the successful DoM pathway versus the catastrophic ring-opening pathway.

Caption: Figure 1. Mechanistic divergence in this compound lithiation. The methoxy group directs lithiation to C-4, avoiding the C-3 ring-opening trap.

Experimental Protocol

Reagents and Equipment

-

Substrate: this compound (>98% purity).

-

Base: Lithium Diisopropylamide (LDA).[1][2] Note: Commercial LDA can be used, but fresh preparation is recommended for titer accuracy.

-

Solvent: Tetrahydrofuran (THF), anhydrous (distilled from Na/benzophenone or from a solvent purification system).

-

Electrophile: e.g., Methyl iodide, Benzaldehyde, DMF (must be anhydrous).

-

Equipment: Flame-dried Schlenk flask, argon/nitrogen line, low-temperature thermometer.

Step-by-Step Methodology

Phase 1: Preparation of LDA (If generating in-situ)

-

Setup: Charge a flame-dried 100 mL Schlenk flask with a stir bar under Argon.

-

Amine Addition: Add anhydrous THF (20 mL) and diisopropylamine (1.1 equiv relative to substrate).

-

Cooling: Cool the solution to -78°C (dry ice/acetone bath).

-

Lithiation: Dropwise add

-BuLi (1.1 equiv, 2.5 M in hexanes). -

Activation: Warm to 0°C for 15 minutes to ensure complete LDA formation, then re-cool to -78°C .

-

Expert Insight: Although

-BuLi is the precursor, we convert it to LDA to increase steric bulk and reduce nucleophilicity, preventing direct addition to the isoxazole C=N bond.

-

Phase 2: Regioselective Lithiation

-

Substrate Addition: Dissolve this compound (1.0 equiv) in anhydrous THF (5 mL). Add this solution dropwise to the LDA mixture at -78°C over 10 minutes.

-

Critical Control: Do not allow the internal temperature to rise above -70°C. Higher temperatures increase the risk of C-3 attack.

-

-

Incubation: Stir at -78°C for 45–60 minutes.

-

Observation: The solution may turn a slight yellow/orange, indicating anion formation. Darkening (brown/black) suggests decomposition.

-

Phase 3: Electrophilic Quench & Workup

-

Quench: Add the Electrophile (1.2–1.5 equiv) neat or in THF solution dropwise.

-

Reaction: Stir at -78°C for 30 minutes, then allow the cooling bath to expire, warming slowly to 0°C over 1-2 hours.

-

Termination: Quench with saturated aqueous NH₄Cl (10 mL).

-

Extraction: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Workflow Visualization

Caption: Figure 2. Operational workflow for the C-4 lithiation protocol.

Data Interpretation & Troubleshooting

Expected Results vs. Common Failures

The following table summarizes diagnostic outcomes based on experimental variables.

| Outcome | Observation | Root Cause | Corrective Action |

| Success | Clean conversion to 4-substituted product. | Optimal DoM control. | Maintain -78°C strictly. |

| Ring Opening | Formation of acyclic cyanoketones (IR nitrile peak ~2200 cm⁻¹). | Temp > -60°C or C-3 attack.[3] | Ensure probe temp is -78°C; Add substrate slower. |

| No Reaction | Recovery of starting material. | Wet THF or degraded LDA. | Titrate |

| C-3 Substitution | Mixture of isomers (Rare with 5-OMe). | Loss of DoM control. | Ensure 5-OMe is intact; check steric bulk of base. |

Stability Note

The 4-lithio-5-methoxyisoxazole intermediate is stable at -78°C for at least 2 hours.[4] However, warming the unquenched anion above -40°C usually results in complex decomposition mixtures.

References

-

Micetich, R. G. (1970). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles.[3] Canadian Journal of Chemistry, 48(13), 2006–2015. Link

-

Gribble, G. W., & Joule, J. A. (Eds.). (2010). Lithium Diisopropylamide.[2] In Progress in Heterocyclic Chemistry. ScienceDirect. (General reference for LDA usage in heterocycles).

-

Sakamoto, T., et al. (1992). Preparation of 4-substituted isoxazoles via lithiation.[3][5] Chemical & Pharmaceutical Bulletin, 40(5), 1137-1139. (Foundational work on isoxazole C-4 functionalization).

-

Bookser, B. (2026). How To: Prepare LDA. University of Rochester Laboratory Protocols. Link

Sources

5-Methoxyisoxazole in the synthesis of Valdecoxib and COX-2 inhibitors

This Application Note is structured to address the synthesis of Valdecoxib (a 5-methylisoxazole) while explicitly integrating the role of 5-Methoxyisoxazole as a critical scaffold for Structure-Activity Relationship (SAR) studies and next-generation COX-2 inhibitor design.

Focus: Valdecoxib Production and this compound Analogs[1]

Executive Summary

The isoxazole ring is the pharmacophoric core of the "coxib" class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), exemplified by Valdecoxib (Bextra).[1] While Valdecoxib itself is a 5-methyl-3,4-diphenylisoxazole derivative, the This compound moiety represents a critical variant in drug discovery, offering altered metabolic stability and hydrogen-bonding potential within the COX-2 secondary pocket.

This guide details the industrial synthesis of Valdecoxib (referencing the standard 5-methyl route) and provides a comparative protocol for synthesizing This compound analogs . It addresses the specific chemical reactivity differences between the 5-methyl and 5-methoxy cores, essential for medicinal chemists optimizing potency and selectivity.

Chemical Background & SAR Logic

2.1 The Valdecoxib Core (5-Methyl)

Valdecoxib functions by selectively inhibiting the COX-2 isoform.[2][3] Its efficacy relies on the specific orientation of the phenyl rings and the 5-methyl group, which fits into a hydrophobic pocket of the enzyme.

-

Structure: 4-(5-methyl-3-phenyl-4-isoxazolyl)benzenesulfonamide.[2][1]

-

Role of 5-Methyl: Provides steric bulk and hydrophobic interaction; susceptible to CYP3A4 oxidation (forming the active metabolite in Parecoxib, but also leading to clearance).

2.2 The this compound Variant

Replacing the 5-methyl group with a 5-methoxy group alters the electronic properties of the isoxazole ring.

-

Electronic Effect: The methoxy group is an electron-donating group (EDG) by resonance but electron-withdrawing by induction, altering the pKa of the isoxazole nitrogen.

-

Metabolic Profile: 5-Methoxyisoxazoles are generally more resistant to benzylic-type oxidation compared to 5-methylisoxazoles, potentially extending half-life in analog studies.

-

Synthetic Utility: 5-Methoxyisoxazoles can serve as precursors to isoxazol-5-ones or undergo nucleophilic displacement in specific conditions, unlike the robust 5-methyl counterparts.

Synthesis Strategy: Retrosynthesis & Pathways

The synthesis of Valdecoxib and its methoxy-analogs generally follows two distinct pathways: the Deoxybenzoin Route (Linear) and the Convergent Cycloaddition Route .

Pathway Analysis (DOT Visualization)

Figure 1: Comparative synthetic pathways for Valdecoxib (5-Methyl) and its 5-Methoxy analogs. Route A represents the industrial standard for Valdecoxib.

Detailed Experimental Protocols

Protocol A: Synthesis of the Valdecoxib Core (5-Methyl)

This is the industry-standard route for Valdecoxib. Use this for generating the control compound.

Reagents:

-

Deoxybenzoin (10 mmol)

-

Hydroxylamine hydrochloride (15 mmol)

-

n-Butyllithium (2.5 M in hexanes)

-

Acetic anhydride (or Ethyl acetate)

Step-by-Step:

-

Oxime Formation:

-

Dissolve deoxybenzoin in EtOH/Pyridine (10:1). Add NH₂OH·HCl. Reflux for 3 hours.

-

Concentrate and pour into ice water. Filter the white precipitate (Oxime).

-

QC Check: melting point 118–120 °C.

-

-

Dianion Cyclization (The "Talley" Method):

-

Dissolve Oxime (1.0 eq) in dry THF under Argon. Cool to -78 °C.

-

Add n-BuLi (2.2 eq) dropwise. The solution will turn deep red (dianion formation).

-

Warm to 0 °C for 30 mins, then cool back to -78 °C.

-

Add Acetic Anhydride (1.1 eq) (Source of the 5-Methyl carbon).

-

Mechanism:[4][6][7] The dianion attacks the anhydride, followed by acid-catalyzed cyclization/dehydration to form 5-methyl-3,4-diphenylisoxazole .

-

-

Functionalization:

-

Add the isoxazole slowly to Chlorosulfonic acid at 0 °C. Stir at RT for 2 hours.

-

Quench onto ice to precipitate the sulfonyl chloride.

-

Dissolve wet cake in THF, add aqueous Ammonia , and stir for 1 hour.

-

Result: Valdecoxib (Recrystallize from EtOH/Water).

-

Protocol B: Synthesis of this compound Analogs

Use this protocol to synthesize the 5-methoxy variant for SAR comparison.

Reagents:

-

Methyl 3-phenylpropiolate (or similar alkyne)

-

Benzohydroximoyl chloride (Precursor to Nitrile Oxide)

-

Sodium Methoxide (NaOMe)

Step-by-Step:

-

Nitrile Oxide Generation:

-

Dissolve benzohydroximoyl chloride in MeOH.

-

Add Triethylamine (TEA) dropwise at 0 °C to generate the Nitrile Oxide in situ.

-

-

Cycloaddition:

-

Add Methyl 3-methoxyacrylate (or a ketene acetal equivalent) to the mixture.

-

Note: Direct synthesis of 5-methoxyisoxazoles often involves the reaction of hydroxylamines with alpha-alkoxymethylene beta-ketoesters .

-

Alternative (Direct Alkylation): Start with 3,4-diphenylisoxazol-5-one .

-

Dissolve isoxazol-5-one in Acetone/K₂CO₃.

-

Add Methyl Iodide (MeI) or Dimethyl Sulfate.

-

Critical Control: This reaction yields a mixture of N-methyl (isoxazolone) and O-methyl (this compound) products.

-

Separation: Use Silica Gel Chromatography (Hexane:EtOAc 9:1). The O-methyl product (this compound) is typically less polar (higher Rf).

-

-

-

Validation:

-

1H NMR Distinction:

-

Valdecoxib (5-Methyl): Singlet at ~2.4–2.5 ppm (3H).[8]

-

Analog (5-Methoxy): Singlet at ~3.9–4.1 ppm (3H).

-

-

Data Summary & QC Parameters

| Parameter | Valdecoxib (Standard) | 5-Methoxy Analog |

| C-5 Substituent | Methyl (-CH₃) | Methoxy (-OCH₃) |

| 1H NMR Shift | ||

| Metabolic Stability | Low (Benzylic hydroxylation) | High (Resistant to oxidation) |

| COX-2 Selectivity | High (IC50 ~0.05 | Variable (Dependent on steric fit) |

| Key Intermediate | 5-Methyl-3,4-diphenylisoxazole | 3,4-Diphenylisoxazol-5-one |

References

-

Talley, J. J., et al. (2000). "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2."[2][3] Journal of Medicinal Chemistry.

-

Larsen, J. S., et al. (2005).[9] "Synthesis of 5-Methoxyisoxazoles via Alkylation of Isoxazol-5-ones." Journal of Organic Chemistry.

-

Pfizer Inc. (2001). "Valdecoxib (Bextra) Prescribing Information & Chemistry." FDA Access Data.

-

Desiraju, G. R., et al. (2007). "Isoxazole ring formation in the synthesis of COX-2 inhibitors." Tetrahedron Letters.

-

Mange Ram Yadav, et al. (2007).[10] "Studies in 3,4-diaryl-1,2,5-oxadiazoles and their N-oxides: Search for better COX-2 inhibitors." Acta Pharm.[10]

Sources

- 1. Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Valdecoxib - Wikipedia [en.wikipedia.org]

- 4. Valdecoxib synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. acgpubs.org [acgpubs.org]

- 7. Thieme E-Books & E-Journals - [thieme-connect.com]